5-Hidroxi-2'-desoxiuridina

Descripción general

Descripción

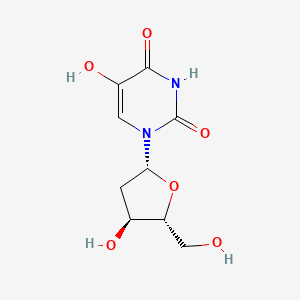

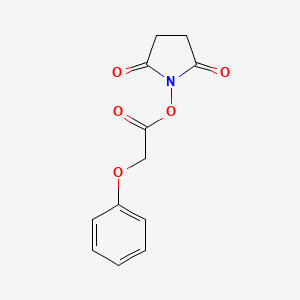

5-Hidroxi-2’-desoxiuridina es un análogo de nucleósido que es un producto principal del daño oxidativo del ADN. Se deriva de la oxidación de 2’-desoxicitidina y es conocido por su potencial mutagénico. Este compuesto es significativo en el estudio de los mecanismos de daño y reparación del ADN, así como en la comprensión de los efectos del estrés oxidativo sobre el material genético .

Aplicaciones Científicas De Investigación

La 5-Hidroxi-2’-desoxiuridina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar los efectos del daño oxidativo sobre los nucleósidos y los mecanismos de reparación del ADN.

Biología: El compuesto es significativo para comprender las consecuencias biológicas del estrés oxidativo y su papel en la mutagénesis.

Medicina: La investigación sobre la 5-Hidroxi-2’-desoxiuridina contribuye al desarrollo de estrategias terapéuticas para enfermedades relacionadas con el daño oxidativo del ADN, como el cáncer.

Industria: El compuesto se utiliza en el desarrollo de herramientas y ensayos de diagnóstico para detectar daño oxidativo del ADN

Mecanismo De Acción

La 5-Hidroxi-2’-desoxiuridina ejerce sus efectos al incorporarse al ADN durante la replicación. Esta incorporación puede conducir a mutaciones, ya que el nucleósido oxidado puede emparejarse mal con otras bases. El compuesto es reconocido y eliminado por enzimas específicas de reparación del ADN, como la uracilo ADN N-glicosilasa, que excinde la base dañada e inicia el proceso de reparación .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2’-deoxyuridine plays a pivotal role in biochemical reactions, particularly in the context of oxidative DNA damage. It interacts with several enzymes and proteins, including DNA polymerases, which can incorporate 5-Hydroxy-2’-deoxyuridine into DNA during replication . Additionally, this compound is a substrate for uracil DNA N-glycosylase, which excises it from DNA, leaving behind an abasic site . The interactions between 5-Hydroxy-2’-deoxyuridine and these biomolecules highlight its involvement in DNA repair processes and its potential to induce mutations.

Cellular Effects

5-Hydroxy-2’-deoxyuridine exerts various effects on different cell types and cellular processes. It influences cell function by inducing oxidative DNA damage, which can lead to mutations and genomic instability . This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of the DNA. For instance, the presence of 5-Hydroxy-2’-deoxyuridine in DNA can result in the activation of DNA repair pathways and the modulation of gene expression to counteract the damage . These cellular effects underscore the importance of 5-Hydroxy-2’-deoxyuridine in maintaining genomic stability and its potential role in disease development.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-2’-deoxyuridine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. DNA polymerases can incorporate 5-Hydroxy-2’-deoxyuridine into the DNA strand during replication . Once incorporated, it can be recognized and excised by uracil DNA N-glycosylase, which removes the damaged base and leaves an abasic site . This process is crucial for preventing the accumulation of mutations and maintaining DNA integrity. Additionally, 5-Hydroxy-2’-deoxyuridine can inhibit or activate specific enzymes involved in DNA repair, further influencing the molecular pathways that maintain genomic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2’-deoxyuridine can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to ionizing radiation or reactive oxygen species . Long-term studies have shown that the presence of 5-Hydroxy-2’-deoxyuridine in DNA can lead to persistent oxidative damage, which may result in chronic genomic instability and an increased risk of mutations . These temporal effects highlight the importance of monitoring the stability and degradation of 5-Hydroxy-2’-deoxyuridine in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2’-deoxyuridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative DNA damage, which may be efficiently repaired by cellular mechanisms . At higher doses, 5-Hydroxy-2’-deoxyuridine can cause significant genomic instability, leading to an increased risk of mutations and potential toxic effects . These dosage-dependent effects underscore the importance of carefully controlling the concentration of 5-Hydroxy-2’-deoxyuridine in experimental studies to avoid adverse outcomes.

Metabolic Pathways

5-Hydroxy-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA polymerases and uracil DNA N-glycosylase, which play crucial roles in its incorporation into DNA and subsequent excision . Additionally, this compound can influence metabolic flux and metabolite levels by altering the integrity of the DNA and inducing oxidative stress responses . Understanding these metabolic pathways is essential for comprehending the broader impact of 5-Hydroxy-2’-deoxyuridine on cellular function.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2’-deoxyuridine is transported and distributed through various mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Additionally, transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation . The distribution of 5-Hydroxy-2’-deoxyuridine within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 5-Hydroxy-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA. This localization is crucial for its role in inducing oxidative DNA damage and influencing DNA repair processes . Additionally, targeting signals and post-translational modifications may direct 5-Hydroxy-2’-deoxyuridine to specific compartments or organelles, further affecting its activity and function . Understanding the subcellular localization of 5-Hydroxy-2’-deoxyuridine is essential for elucidating its role in maintaining genomic stability.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 5-Hidroxi-2’-desoxiuridina puede sintetizarse mediante la oxidación de 2’-desoxicitidina. Un método común implica el uso de especies reactivas de oxígeno, como el peróxido de hidrógeno, el superóxido y los radicales hidroxilo, para inducir daño oxidativo a 2’-desoxicitidina, lo que resulta en la formación de 5-Hidroxi-2’-desoxiuridina .

Métodos de producción industrial

El proceso normalmente implica el uso de la ADN polimerasa para incorporar el nucleósido oxidado en el ADN in vitro .

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-Hidroxi-2’-desoxiuridina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto en sí es un producto del daño oxidativo.

Sustitución: Puede incorporarse al ADN en lugar de la timidina durante la síntesis del ADN.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de la 5-Hidroxi-2’-desoxiuridina incluyen el peróxido de hidrógeno, el superóxido y los radicales hidroxilo. Estos reactivos se utilizan para inducir daño oxidativo a 2’-desoxicitidina .

Principales productos formados

El principal producto formado por la oxidación de 2’-desoxicitidina es la 5-Hidroxi-2’-desoxiuridina. Este compuesto puede participar aún más en la síntesis del ADN, lo que lleva a la incorporación del nucleósido oxidado en el ADN .

Comparación Con Compuestos Similares

Compuestos similares

5-Hidroxi-2’-desoxicitidina: Otro producto del daño oxidativo del ADN, similar en estructura y función a la 5-Hidroxi-2’-desoxiuridina.

Desoxiuridina: Un análogo de nucleósido que carece del grupo hidroxilo presente en la 5-Hidroxi-2’-desoxiuridina.

5-Etinil-2’-desoxiuridina: Un análogo de la timidina que se utiliza para analizar la síntesis del ADN.

Singularidad

La 5-Hidroxi-2’-desoxiuridina es única debido a su papel específico en el daño y la reparación oxidativa del ADN. Su incorporación al ADN y su posterior reconocimiento por las enzimas de reparación la convierten en una herramienta valiosa para estudiar los mecanismos de mutagénesis y la respuesta celular al estrés oxidativo .

Propiedades

IUPAC Name |

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSURSVLVISBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965958 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5168-36-5 | |

| Record name | NSC82265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)